N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. The compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3,5-dichlorophenyl group, a phenyl group, and a propyl group.
Preparation Methods
The synthesis of N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of suitable starting materials under specific reaction conditions. One common method involves the reaction of 3,5-dichloroaniline with 3-phenyl-5-propylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .
Chemical Reactions Analysis
N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other proteins and receptors, modulating various cellular processes .
Comparison with Similar Compounds
N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound has a similar pyrazolo[1,5-a]pyrimidine core but differs in the substitution pattern, which affects its biological activity and chemical properties.
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound features a different core structure (2-aminothiazole) and exhibits distinct biological activities, particularly in disrupting mycobacterial energetics.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
Properties
Molecular Formula |
C21H18Cl2N4 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H18Cl2N4/c1-2-6-17-12-20(25-18-10-15(22)9-16(23)11-18)27-21(26-17)19(13-24-27)14-7-4-3-5-8-14/h3-5,7-13,25H,2,6H2,1H3 |
InChI Key |
HBGGRAGVKLIEDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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